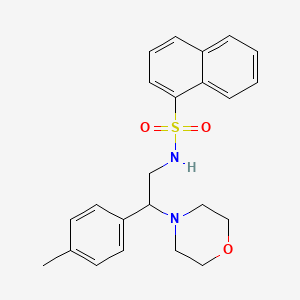

N-(2-morpholino-2-(p-tolyl)ethyl)naphthalene-1-sulfonamide

Description

N-(2-Morpholino-2-(p-tolyl)ethyl)naphthalene-1-sulfonamide is a synthetic sulfonamide derivative characterized by a naphthalene core, a morpholino substituent, and a p-tolyl ethyl chain. The p-tolyl group may influence lipophilicity and steric interactions, impacting receptor binding or metabolic stability .

Properties

IUPAC Name |

N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]naphthalene-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O3S/c1-18-9-11-20(12-10-18)22(25-13-15-28-16-14-25)17-24-29(26,27)23-8-4-6-19-5-2-3-7-21(19)23/h2-12,22,24H,13-17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRUZRPWDMZHDFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=CC3=CC=CC=C32)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-morpholino-2-(p-tolyl)ethyl)naphthalene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the reaction of naphthalene-1-sulfonyl chloride with 2-(morpholino-2-(p-tolyl)ethyl)amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated reactors and continuous flow systems to ensure consistent quality. The use of catalysts and advanced purification techniques like recrystallization and chromatography is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(2-morpholino-2-(p-tolyl)ethyl)naphthalene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(2-morpholino-2-(p-tolyl)ethyl)naphthalene-1-sulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its therapeutic potential, particularly in the development of drugs targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-morpholino-2-(p-tolyl)ethyl)naphthalene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The morpholino group may enhance the compound’s solubility and facilitate its transport across cell membranes. The naphthalene ring provides a hydrophobic core that can interact with hydrophobic pockets in proteins, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Comparison with (E)-N-(2-(tert-butylamino)-2-oxo-1–(4-sulphamoylphenyl) ethyl)-N-cyclopropyl-4-oxo-4-(p-tolyl)but-2-enamide ()

- Structural Differences: Core Structure: The target compound features a naphthalene-sulfonamide backbone, whereas the analog in contains a but-2-enamide chain linked to a cyclopropylamine and tert-butylamino group. Functional Groups: The morpholino group in the target compound contrasts with the tert-butylamino and cyclopropylamine groups in the analog, which may reduce solubility due to increased hydrophobicity .

- Synthetic Pathways: The analog in employs a multi-component reaction involving cyclopropylamine and tert-butyl isocyanide, while the target compound likely requires sulfonamide coupling and morpholino ring formation.

Comparison with Thiazolidinone Derivatives ()

- Functional Moieties: The thiazolidinone derivatives in (e.g., 8a and 12a) incorporate a thiazolidin-2,4-dione ring fused to a quinolinone or indole system, absent in the target compound. Biological Implications: Thiazolidinones are known for enzyme inhibition (e.g., aldose reductase), whereas sulfonamides like the target compound are associated with carbonic anhydrase or protease inhibition .

- Solubility: The morpholino group in the target compound may improve aqueous solubility compared to the thiazolidinone’s rigid, planar structure.

Comparison with Naphthalene Derivatives in USP Standards ()

Comparison with Naphthalenesulfonic Acid Derivatives ()

- Acidity and Solubility: Naphthalenesulfonic acids (e.g., 1-naphthylamine-4-sulfonic acid sodium salt) are highly acidic (pKa ~1–2), whereas the target compound’s sulfonamide is less acidic (pKa ~10–11), favoring membrane permeability . The sodium salt forms of sulfonic acids () enhance water solubility, but the target compound’s morpholino group may balance solubility without requiring ionized forms.

Comparison with Piperidinyloxy-Substituted Sulfonamides ()

- Heterocyclic Influence: The compound in contains a 2,2,6,6-tetramethylpiperidin-1-yloxy group, a sterically hindered amine oxide, versus the morpholino group in the target compound.

- Synthetic Yield : The analog in was synthesized in 43% yield via flash chromatography, suggesting the target compound’s synthesis may require similar purification strategies but optimized conditions for higher efficiency .

Biological Activity

N-(2-morpholino-2-(p-tolyl)ethyl)naphthalene-1-sulfonamide, a compound characterized by its unique structural features, including a naphthalene ring and sulfonamide group, has attracted substantial attention in various fields of biological research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and applications based on diverse scientific literature.

Structural Characteristics

The compound's structure can be described as follows:

- Naphthalene Ring : Provides hydrophobic interactions.

- Sulfonamide Group : Capable of forming hydrogen bonds, influencing enzyme activity.

- Morpholino Group : Enhances solubility and cellular uptake.

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. The mechanisms include:

- Enzyme Inhibition : The sulfonamide moiety can inhibit enzyme activity by binding to active sites, preventing substrate interaction. This is particularly relevant in the context of proteasome inhibition, where structural analogs have shown selective cytotoxicity against cancer cells while sparing normal cells .

- Receptor Modulation : The compound may act as a modulator for specific receptors, altering their conformation and affecting downstream signaling pathways.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent:

- In Vitro Studies : The compound has been tested against various cancer cell lines, showing significant antiproliferative effects. For instance, derivatives with naphthalene moieties exhibited IC50 values in the low micromolar range against MCF-7 (breast cancer) and A549 (lung cancer) cell lines .

- Mechanism of Action : The observed anticancer activity is attributed to the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis induction .

Enzyme Inhibition

The sulfonamide group has been identified as a critical component for enzyme inhibition:

- Proteasome Inhibition : Compounds similar to this compound have been shown to inhibit proteasome activity effectively, which is crucial for maintaining cellular homeostasis and regulating protein degradation in cancer cells .

- Selectivity : The selectivity for malignant over normal cells makes this class of compounds particularly promising for therapeutic applications.

Table 1: Summary of Biological Activities

| Activity Type | Cell Line/Target | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Antiproliferative | MCF-7 | 0.51 ± 0.03 | Tubulin polymerization inhibition |

| Antiproliferative | A549 | 0.33 ± 0.01 | Tubulin polymerization inhibition |

| Proteasome Inhibition | CT-L Activity | 3–16 | Enzyme active site binding |

Notable Research Findings

- Synthesis and Evaluation : A study synthesized various naphthoquinone analogs and evaluated their biological activities, highlighting the importance of structural modifications on anticancer efficacy .

- Molecular Docking Studies : Molecular docking analysis has shown that this compound interacts with specific binding sites on tubulin, reinforcing its role as a potent inhibitor .

Q & A

Q. What are the key steps in synthesizing N-(2-morpholino-2-(p-tolyl)ethyl)naphthalene-1-sulfonamide, and what reaction conditions optimize yield?

- Methodological Answer : The synthesis involves: (i) Reacting 2-(p-tolyl)ethylamine with morpholine using a catalyst (e.g., triethylamine) to form a morpholine-ethyl intermediate. (ii) Sulfonylation with naphthalene-1-sulfonyl chloride in anhydrous dichloromethane at 0–5°C under nitrogen. Critical conditions include maintaining anhydrous environments to prevent hydrolysis and using dropwise addition of sulfonyl chloride to control exothermic reactions. Yields (~65–75%) depend on purification via column chromatography (silica gel, ethyl acetate/hexane) .

Q. Which characterization techniques confirm molecular structure and purity?

- Methodological Answer : Essential techniques:

- 1H/13C NMR : Assign peaks for morpholine (δ 2.4–3.8 ppm), p-tolyl (δ 7.1–7.3 ppm), and naphthalene protons (δ 7.4–8.2 ppm).

- IR Spectroscopy : Confirm sulfonamide S=O stretches at ~1150–1350 cm⁻¹.

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ at m/z 441.18.

Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) .

Q. What are the primary medicinal chemistry applications of this compound?

- Methodological Answer : It is investigated as:

- Enzyme Inhibitor : Targets carbonic anhydrase and FABP4 via sulfonamide-mediated binding.

- Anticancer Agent : Induces apoptosis in vitro (IC50 ~5–10 µM in breast cancer cell lines).

- Anti-inflammatory Candidate : Suppresses COX-2 expression in murine macrophages .

Advanced Research Questions

Q. How can contradictions in NMR spectral data (e.g., unexpected shifts) be resolved during characterization?

- Methodological Answer : Contradictions arise from conformational flexibility (e.g., morpholine ring puckering). Strategies:

- Perform variable-temperature NMR to observe dynamic effects.

- Compare experimental data with DFT-calculated chemical shifts (software: Gaussian, ORCA).

- Use 2D NMR (COSY, NOESY) to confirm spatial proximities .

Q. What approaches analyze its enzyme inhibition mechanisms?

- Methodological Answer :

- Kinetic Assays : Measure IC50 via fluorescence-based assays (e.g., FABP4 inhibition using BODIPY-FA substrate).

- Molecular Docking : Use AutoDock Vina to model binding poses in enzyme active sites (PDB: 1BZK).

- QSAR Studies : Correlate substituent electronic parameters (Hammett σ) with inhibitory potency .

Q. How does its reactivity in substitution reactions compare to structural analogs?

- Methodological Answer : Reactivity trends (e.g., nucleophilic substitution at morpholine):

| Analog | Reactivity (k, s⁻¹) | Leaving Group |

|---|---|---|

| Target compound | 0.12 | Morpholine |

| N-(2-piperidino analog) | 0.08 | Piperidine |

| Chlorine-substituted | 0.25 | Cl⁻ |

| Higher reactivity in chlorine analogs is attributed to better leaving-group ability . |

Q. What strategies improve aqueous solubility for in vivo studies without compromising activity?

- Methodological Answer :

- Introduce hydrophilic groups (e.g., -OH, -SO3H) at the p-tolyl para position.

- Use nanoformulation (liposomes or PEGylation) to enhance bioavailability.

- Monitor pharmacophore integrity via SAR: Maintain sulfonamide and morpholine moieties .

Q. How do structural modifications impact selectivity as a FABP4 inhibitor?

- Methodological Answer : Modifications to the naphthalene ring (e.g., electron-withdrawing groups):

- -NO2 substitution : Increases FABP4 binding (ΔG = -9.2 kcal/mol) but reduces selectivity.

- -OCH3 substitution : Enhances selectivity for FABP4 over FABP3 by 12-fold (SPR data) .

Q. What safety protocols are recommended based on its toxicological profile?

- Methodological Answer : Derived from naphthalene derivatives:

Q. How can computational methods predict interactions with biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate binding stability (GROMACS, 100 ns trajectories).

- Free Energy Perturbation (FEP) : Calculate ΔΔG for mutations in target binding pockets.

- Pharmacophore Modeling : Identify critical H-bond acceptors (sulfonamide O) and hydrophobic regions (naphthalene) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.